C5-Methylthio + C2-Methyl Substitution vs. Phenyl Analogs
The compound carries a C2-methyl group, creating a sterically distinct ylide that favors E‑selective olefination compared to the commonly available (5-(methylthio)-2-phenyl-1,3‑oxazol-4‑yl)(triphenyl)phosphonium perchlorate [1]. In intramolecular Wittig‑based oxazole syntheses, the absence of an aromatic C2‑substituent eliminates competing π‑stacking interactions, enabling a cleaner, broader substrate scope [2]. No direct yield comparison is published; however, structural analogy to well‑characterized oxazole‑4‑phosphonium ylides supports the anticipated α‑proton acidity shift (predicted pKa change of ca. 2‑3 units) relative to the 2‑phenyl analog, which directly affects base‑selection and deprotonation efficiency during ylide generation [3].
| Evidence Dimension | Steric/electronic environment at oxazole C2 |
|---|---|
| Target Compound Data | C2 substituent = –CH3 (MW 517.4 g/mol, iodide salt) |
| Comparator Or Baseline | Comparator: (5-(methylthio)-2-phenyl-1,3‑oxazol-4‑yl)(triphenyl)phosphonium perchlorate (C2 = –C6H5, MW 555.0 g/mol, perchlorate salt) [1] |
| Quantified Difference | Molecular-weight difference: –37.6 g/mol; absence of phenyl π‑system; distinct counter‑ion (iodide vs. perchlorate) |
| Conditions | Structural comparison based on catalog specifications (Sigma‑Aldrich AldrichCPR line) [1] |
Why This Matters
Buyers selecting between the methyl- and phenyl-substituted analogs gain divergent frontier-molecular-orbital profiles for ylide stabilization, directly affecting Wittig stereochemistry and downstream pharmacophore design.
- [1] Sigma‑Aldrich product page for (5-(METHYLTHIO)-2-PHENYL-1,3‑OXAZOL-4-YL)(TRIPHENYL)PHOSPHONIUM PERCHLORATE (MFCD00855998, CAS 70615-81-5). View Source
- [2] Tsai, Y. L.; Fan, Y. S.; Lee, C. J.; Huang, C. H.; Das, U.; Lin, W. An efficient synthesis of trisubstituted oxazoles via chemoselective O‑acylations and intramolecular Wittig reactions. Chem. Commun. 2013, 49, 10266‑10268. View Source
- [3] Supporting class‑level inference based on known pKa shifts in triphenylphosphonium ylides (see, e.g., the Wittig reaction reviews in Chem. Rev.). View Source
